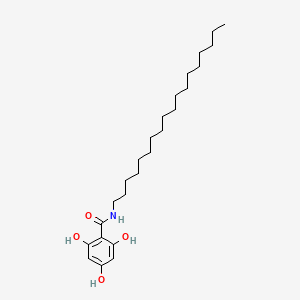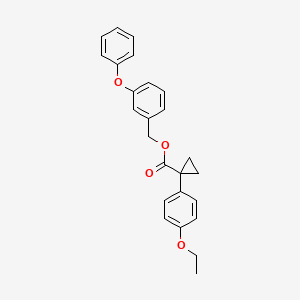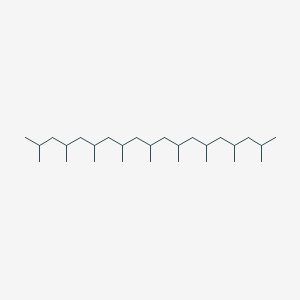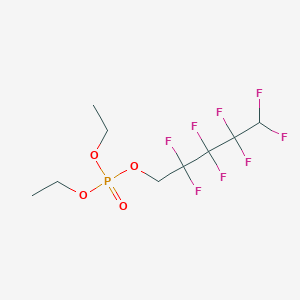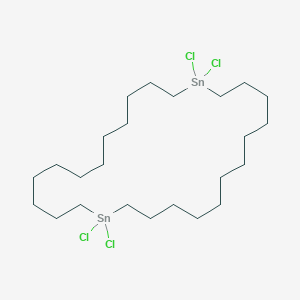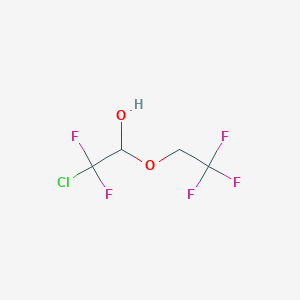
2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol is an organic compound characterized by the presence of chlorine, fluorine, and trifluoroethoxy groups
Métodos De Preparación
The synthesis of 2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,2-trifluoroethanol with a chlorodifluoroethylene derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to 2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol include:
1,1-Dichloro-2,2-difluoroethylene: Used as a refrigerant and solvent.
2-Chloro-1,1-difluoroethylene: Known for its use in industrial applications.
1,1,1-Trichloro-2,2-difluoroethane: Utilized in various chemical processes. The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
103813-75-8 |
|---|---|
Fórmula molecular |
C4H4ClF5O2 |
Peso molecular |
214.52 g/mol |
Nombre IUPAC |
2-chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethanol |
InChI |
InChI=1S/C4H4ClF5O2/c5-4(9,10)2(11)12-1-3(6,7)8/h2,11H,1H2 |
Clave InChI |
SUBASZODHIZVQK-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)OC(C(F)(F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


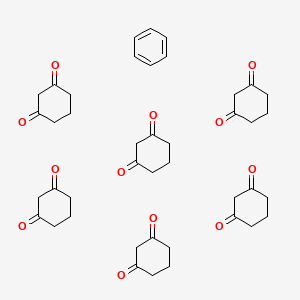
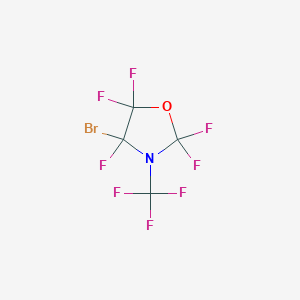
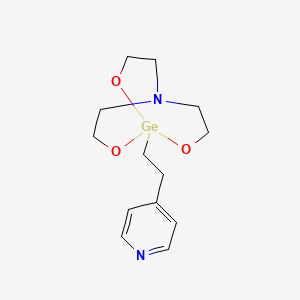
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
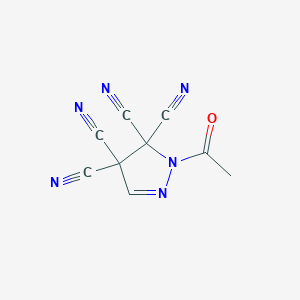
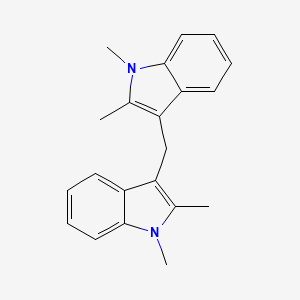
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
